An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(ivDde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides with site-specific modifications.[1][2] This lysine derivative incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the orthogonally protected ε-amino group with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).[1][2] The unique properties of the ivDde group, which can be selectively removed under mild conditions that do not affect the Fmoc group or common acid-labile side-chain protecting groups, make this reagent indispensable for synthesizing branched peptides, cyclic peptides, and peptides conjugated with various moieties such as fluorescent labels or PEG chains.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Fmoc-L-Lys(ivDde)-OH.
Chemical and Physical Properties
Fmoc-L-Lys(ivDde)-OH is a white to off-white solid powder.[5] Its chemical stability and solubility in common organic solvents used in peptide synthesis make it a versatile reagent in the laboratory.[1][2]
| Property | Value |
| Synonyms | N-α-Fmoc-N-ε-ivDde-L-lysine, N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine[6] |
| CAS Number | 204777-78-6[1][5][7] |
| Molecular Formula | C₃₄H₄₂N₂O₆[1][5][8] |
| Molecular Weight | 574.71 g/mol [5][8][9] |
| Appearance | White to off-white solid[5] |
| Purity | Typically ≥95% to ≥99.0% (HPLC)[8][9] |
| Solubility | Soluble in polar organic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][4][5] |
| Storage Conditions | Powder: -20°C for up to 3 years, or 4°C for up to 2 years. In solvent: -80°C for up to 6 months, or -20°C for up to 1 month. Store under inert gas, as it may be air and heat sensitive.[5] |
Key Chemical Features and Orthogonal Deprotection
The utility of Fmoc-L-Lys(ivDde)-OH in complex peptide synthesis stems from its orthogonal protection scheme. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in DMF, to allow for peptide chain elongation.[1][2]
Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups like Boc, tBu, and Trt.[2][3][7] The ivDde group is selectively cleaved using a dilute solution of hydrazine or hydroxylamine in DMF.[1][2][7] This orthogonal deprotection strategy allows for the selective unmasking of the lysine side-chain amine at any desired stage of the synthesis for further modification.[3][10]
The cleavage of the ivDde group with hydrazine can be monitored spectrophotometrically, as the reaction by-product, an indazole derivative, is chromophoric.[11][12]
Caption: Workflow for SPPS using Fmoc-L-Lys(ivDde)-OH.
Experimental Protocols
Coupling of Fmoc-L-Lys(ivDde)-OH in SPPS
This protocol outlines a standard manual coupling procedure. For automated synthesizers, parameters should be adjusted according to the manufacturer's recommendations.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-Lys(ivDde)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure.[10]
-
Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine).[13]
-
Solvent: Anhydrous DMF
-
Deprotection solution: 20% (v/v) piperidine in DMF.[10]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Lys(ivDde)-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Alternatively, for a DIC/Oxyma coupling, pre-activate Fmoc-L-Lys(ivDde)-OH (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Selective Cleavage of the ivDde Protecting Group
This protocol describes the on-resin removal of the ivDde group.
Materials:
-
Peptidyl-resin containing the Lys(ivDde) residue
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.[11][14][15]
-
Solvent: Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the peptide synthesis is at the desired stage for side-chain modification. The N-terminal α-amino group may be either Fmoc-protected or Boc-protected.[15]
-
Hydrazine Treatment:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Confirmation of Deprotection: The resin is now ready for the desired side-chain modification. A quantitative test can be performed to confirm the presence of the free ε-amino group.
Caption: Orthogonal deprotection of Fmoc and ivDde groups.
Applications in Research and Drug Development
The ability to selectively modify the side chain of lysine residues opens up a vast array of applications in peptide science:
-
Branched Peptides: Fmoc-L-Lys(ivDde)-OH is instrumental in the synthesis of branched or multivalent peptides, where the ε-amino group of lysine serves as a branching point.[1][10] This is particularly useful for creating synthetic vaccines, dendrimers, and peptides with enhanced biological activity.
-
Bioconjugation: The selectively deprotected lysine side chain provides a specific site for conjugating other molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drugs for targeted delivery.[1][3]
-
Cyclic Peptides: Peptides can be cyclized through the lysine side chain by forming a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.
-
Therapeutic Peptides: Lysine-containing peptides are common in drug development, including antimicrobial peptides and peptide-based vaccines.[1] The use of Fmoc-L-Lys(ivDde)-OH ensures the precise incorporation and modification of lysine residues without unwanted side reactions.[1]
Safety and Handling
As with all laboratory chemicals, Fmoc-L-Lys(ivDde)-OH should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[16][17][18] General precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.[17]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.[17]
Conclusion
Fmoc-L-Lys(ivDde)-OH is a powerful and versatile tool for advanced peptide synthesis. Its key feature, the orthogonally protected ivDde group, allows for the selective and site-specific modification of lysine residues, enabling the creation of complex and functionally diverse peptides. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in research and drug development.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Lys(Ddiv)-OH | 204777-78-6 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 204777-78-6 Cas No. | Fmoc-L-Lys(ivDde)-OH | Apollo [store.apolloscientific.co.uk]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chemscene.com [chemscene.com]
- 9. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. merel.si [merel.si]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. anaspec.com [anaspec.com]
